2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
CAS No.: 1226443-60-2
Cat. No.: VC4144407
Molecular Formula: C19H18F3N5O2S
Molecular Weight: 437.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226443-60-2 |
|---|---|
| Molecular Formula | C19H18F3N5O2S |
| Molecular Weight | 437.44 |
| IUPAC Name | 2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
| Standard InChI | InChI=1S/C19H18F3N5O2S/c1-11-7-12(2)25-17(24-11)27-18-26-14(10-30-18)8-16(28)23-9-13-5-3-4-6-15(13)29-19(20,21)22/h3-7,10H,8-9H2,1-2H3,(H,23,28)(H,24,25,26,27) |
| Standard InChI Key | QXTHXKPWEUALRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F)C |
Introduction
Structural Features and Synthesis
Heterocyclic compounds like 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide typically involve the synthesis of pyrimidine and thiazole moieties. The synthesis often requires multiple steps, including the formation of these heterocyclic rings and their subsequent coupling. Common solvents used in such syntheses include ethanol and dimethylformamide.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of thiazole ring | Ethanol, reflux |
| 2 | Amination of thiazole | Dimethylformamide, room temperature |
| 3 | Coupling with pyrimidine | Ethanol, reflux |
Biological Activity
Compounds with similar structures, such as those containing pyrimidine and thiazole rings, have shown significant biological activities. For example, thiazole-bearing molecules have been studied for their anticonvulsant and antimicrobial properties . The presence of electron-withdrawing groups on the phenyl ring can enhance biological activity, as seen in some thiazole-linked compounds .
| Compound | Biological Activity | Notes |
|---|---|---|
| Thiazole derivatives | Anticonvulsant, antimicrobial | Electron-withdrawing groups enhance activity |
| Pyrimidine-thiazole hybrids | Potential anticancer, antiviral | Structural complexity enhances target specificity |
Research Findings and Applications
While specific research findings on 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide are not available, related compounds have been explored for their potential in medicinal chemistry. These include applications in pharmaceuticals and agrochemicals due to their unique structural features and potential biological activities.
| Application Area | Compound Type | Potential Use |
|---|---|---|
| Pharmaceuticals | Pyrimidine-thiazole hybrids | Anticancer, antiviral agents |
| Agrochemicals | Thiazole derivatives | Pest control substances |
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